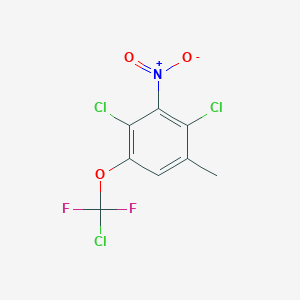
2,3-Bis(4-chlorophenyl)-2-butenedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(4-chlorophenyl)-2-butenedinitrile, also known as BCPB, is a novel synthetic compound with a wide range of potential applications in science and technology. BCPB has been studied extensively due to its unique properties, including its ability to form polymers and its potential as a catalyst for reactions.
Aplicaciones Científicas De Investigación
2,3-Bis(4-chlorophenyl)-2-butenedinitrile has a wide range of potential applications in scientific research. It has been used as a catalyst for a variety of reactions, such as Diels-Alder reactions, and it has also been used as a polymerization agent. 2,3-Bis(4-chlorophenyl)-2-butenedinitrile has also been used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.
Mecanismo De Acción
2,3-Bis(4-chlorophenyl)-2-butenedinitrile is an electron-rich compound, and it is believed to act as an electron donor in many chemical reactions. It can bind to electron-deficient molecules, such as halogens, and facilitate the transfer of electrons.
Biochemical and Physiological Effects
2,3-Bis(4-chlorophenyl)-2-butenedinitrile has been studied extensively in recent years due to its potential applications in medicine and biotechnology. It has been found to have anti-inflammatory and antioxidant properties, and it has also been shown to inhibit the growth of certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Bis(4-chlorophenyl)-2-butenedinitrile is a relatively simple compound to synthesize, and it can be obtained in high yields. It is also relatively stable and can be stored for long periods of time. However, 2,3-Bis(4-chlorophenyl)-2-butenedinitrile is also highly toxic and should be handled with care in the laboratory.
Direcciones Futuras
2,3-Bis(4-chlorophenyl)-2-butenedinitrile has a wide range of potential applications, and further research is needed to fully explore its potential. Possible future directions for research include its use in drug delivery systems, its potential applications in biotechnology, and its use as a catalyst for organic synthesis. Additionally, further research is needed to better understand the biochemical and physiological effects of 2,3-Bis(4-chlorophenyl)-2-butenedinitrile, as well as its toxicity.
Métodos De Síntesis
2,3-Bis(4-chlorophenyl)-2-butenedinitrile can be synthesized from 2,3-dichlorobenzaldehyde and butyronitrile. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is isolated by recrystallization. The reaction is relatively simple and efficient, and the product can be obtained in high yields.
Propiedades
IUPAC Name |
(Z)-2,3-bis(4-chlorophenyl)but-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2/c17-13-5-1-11(2-6-13)15(9-19)16(10-20)12-3-7-14(18)8-4-12/h1-8H/b16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYWCUVBBRWOOO-NXVVXOECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C#N)C2=CC=C(C=C2)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C(/C#N)\C2=CC=C(C=C2)Cl)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(4-chlorophenyl)-2-butenedinitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














